molecular formula C9H10Cl3N B2590805 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2173999-20-5

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B2590805
CAS RN: 2173999-20-5
M. Wt: 238.54
InChI Key: PPURRLYMZYIGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is a potent reversible inhibitor of phenylethanolamine N-methyltransferase .


Molecular Structure Analysis

The molecular structure of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is characterized by a chemical formula of C9H9Cl2N . The average molecular weight is 202.08 .


Chemical Reactions Analysis

The specific chemical reactions involving 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride are not detailed in the search results .


Physical And Chemical Properties Analysis

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride: is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures serve as key frameworks in many pharmaceuticals due to their biological and chemical properties .

Antimicrobial Agents

Compounds derived from tetrahydroquinoline have shown potential as antimicrobial agents. The dichloro groups in 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can be modified to enhance their interaction with bacterial cell walls, leading to the development of new antibiotics .

Anticancer Research

The core structure of tetrahydroquinoline is present in many molecules with anticancer activity. Researchers are exploring derivatives of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride for their potential to inhibit cancer cell growth and proliferation .

Alzheimer’s Disease Therapy

The chelating properties of tetrahydroquinoline derivatives make them suitable for research into Alzheimer’s disease therapies. They can bind to metal ions that are implicated in the disease’s pathology, potentially leading to new treatment options .

Enzyme Inhibition

This compound has been identified as a potent reversible inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in the synthesis of neurotransmitters. Inhibiting this enzyme can have therapeutic applications in various neurological disorders .

Material Science

In material science, 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can be used to synthesize organic compounds that have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and other semiconductor materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-4-3-6-2-1-5-12-9(6)8(7)11;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPURRLYMZYIGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.